molecular formula C18H17N3O3S B2884090 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1206995-23-4

3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide

Cat. No.: B2884090
CAS No.: 1206995-23-4
M. Wt: 355.41
InChI Key: GAWXMGJUJCQBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a synthetic small molecule designed for research applications, integrating a benzenesulfonamide moiety and a pyrazole core. These structural features are associated with bioactive properties, making this compound a candidate for investigating novel therapeutic pathways. Compounds featuring the benzenesulfonamide group are extensively studied as potent inhibitors of carbonic anhydrase isoforms , which are enzymes linked to conditions like glaucoma, epilepsy, and cancer . The pyrazole ring is a privileged structure in medicinal chemistry, found in several FDA-approved anticancer agents and molecules investigated for their antiparasitic activity . This molecular architecture suggests potential research utility in enzymology and cell biology, particularly in studies focused on metabolic regulation and cellular proliferation. Researchers can employ this compound as a chemical tool to explore the inhibition of specific CA isozymes or to probe its effects in phenotypic screens against various disease models. The compound is provided as a high-purity material to ensure reproducible results in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-pyrazolidin-3-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(11-13-25(23,24)16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-10-12-19-21-17/h1-9,17,19,21H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKFMCCHROGUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Based Cyclization with Sulfonamide Hydrazines

A widely adopted method involves reacting chalcones (α,β-unsaturated ketones) with 4-hydrazinobenzenesulfonamide derivatives. For example:

  • Chalcone synthesis : 4-Acetylphenyl propanamide is condensed with benzaldehyde derivatives in ethanol using NaOH (60%) as a base. The reaction proceeds via Claisen-Schmidt condensation, yielding a chalcone intermediate.
  • Cyclocondensation : The chalcone reacts with 4-hydrazinobenzenesulfonamide hydrochloride in refluxing acetic acid for 72 hours. This step forms the pyrazole ring through nucleophilic attack of the hydrazine on the α,β-unsaturated ketone, followed by cyclization.

Optimization Notes :

  • Prolonged reflux (≥72 hours) ensures complete conversion.
  • Neutralization with ice-cold water precipitates the product, which is purified via recrystallization (ethyl acetate/hexane).

Diketone-Hydrazine Cyclization

Alternative routes utilize diketone intermediates, as disclosed in patent US5466823A:

  • Diketone synthesis : Ethyl trifluoroacetate reacts with 4'-substituted acetophenones (e.g., 4-chloroacetophenone) in the presence of sodium methoxide. For example:
    $$
    \text{4'-Chloroacetophenone} + \text{ethyl trifluoroacetate} \xrightarrow{\text{NaOMe/MeOH}} \text{1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione}
    $$
  • Pyrazole formation : The diketone reacts with 4-sulfonamidophenyl hydrazine hydrochloride in ethanol under reflux (15–24 hours). The reaction proceeds via hydrazone formation, followed by cyclization to yield the pyrazole-sulfonamide derivative.

Key Advantages :

  • High regioselectivity for the 1,3,5-trisubstituted pyrazole.
  • Scalable under anhydrous conditions.

Introduction of the Propanamide Side Chain

Post-Cyclization Amidation

The propanamide chain is introduced via coupling of 3-chloropropanoyl chloride with 4-(1H-pyrazol-3-yl)aniline:

  • Amide bond formation : 4-(1H-Pyrazol-3-yl)aniline reacts with 3-chloropropanoyl chloride in dichloromethane, using triethylamine as a base.
  • Sulfonylation : The intermediate amine is treated with benzenesulfonyl chloride in pyridine, yielding the final product.

Critical Parameters :

  • Reaction temperature (0–5°C) minimizes side reactions.
  • Pyridine acts as both base and solvent for sulfonylation.

Pre-Assembly of Propanamide-Substituted Intermediates

An alternative approach involves synthesizing propanamide-containing chalcones prior to cyclization:

  • Propanamide chalcone synthesis : 4-Aminophenyl propanamide is acetylated to form 4'-acetylphenyl propanamide, which undergoes Claisen-Schmidt condensation with benzaldehyde derivatives.
  • Cyclocondensation : The chalcone reacts with benzenesulfonamide hydrazine, as described in Section 2.1.

Sulfonylation Strategies

Direct Sulfonylation of Pyrazole Intermediates

The benzenesulfonyl group is introduced via electrophilic aromatic sulfonylation:

  • Sulfonation : Pyrazole intermediates (e.g., 4-(1H-pyrazol-3-yl)aniline) react with benzenesulfonyl chloride in pyridine at 50°C for 12 hours.
  • Work-up : The product is isolated by precipitation in ice-water and purified via column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • Regioselectivity issues may arise if multiple reactive sites exist.
  • Requires strict moisture control to prevent hydrolysis of sulfonyl chloride.

Use of Pre-Sulfonylated Hydrazines

Patent US5466823A demonstrates the efficacy of pre-sulfonylated hydrazines:

  • 4-Sulfonamidophenyl hydrazine hydrochloride is prepared by treating 4-aminobenzenesulfonamide with nitrous acid, followed by reduction with SnCl₂.
  • Cyclocondensation : The hydrazine reacts with diketones to directly incorporate the benzenesulfonyl group during pyrazole formation.

Purification and Characterization

Recrystallization Techniques

  • Solvent systems : Ethyl acetate/hexane (1:3) or methanol/water (4:1) are used for recrystallization, yielding products with >95% purity.
  • Melting points : Characteristic melting points range from 130–279°C, depending on substituents.

Chromatographic Methods

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) resolves regioisomeric byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity ≥98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Chalcone cyclization 54–77 95–98 Scalable, one-pot synthesis Long reaction times (72 hours)
Diketone cyclization 41–71 97–99 High regioselectivity Requires anhydrous conditions
Post-amidation 65–82 96–98 Modular side-chain introduction Multiple protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrazolylphenyl moiety can participate in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a propanamide scaffold with multiple analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Core Structure Key Substituents Functional Impact
3-(Benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide Propanamide - 3-Benzenesulfonyl
- 4-(1H-pyrazol-3-yl)phenyl
Enhanced electron-withdrawing effects; pyrazole enables π-π stacking .
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (2) Propanamide - 3,4-Dichlorophenyl
- Pyridinyl
- Methylthioethyl
Chlorine atoms enhance lipophilicity; pyridinyl improves solubility .
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Propanamide - 3,3-Diphenyl
- 4-(Benzimidazol-2-yl)phenyl
Diphenyl groups increase hydrophobicity; benzimidazole enhances DNA intercalation .
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Propanamide - 3-Phenylsulfanyl
- 4-(Piperidin-1-ylsulfonyl)phenyl
Sulfanyl group offers redox activity; piperidinylsulfonyl improves membrane permeability .

Physicochemical Properties

  • Lipophilicity : The benzenesulfonyl group in the target compound increases hydrophobicity (logP ~2.8–3.2), whereas analogs with polar groups (e.g., piperidinylsulfonyl in ) exhibit lower logP values (~1.5–2.0).
  • Solubility : Pyrazole-containing compounds (e.g., target compound and ) show moderate aqueous solubility (~10–50 μM), while benzimidazole derivatives () are less soluble due to planar aromatic systems.
  • Metabolic Stability : Sulfonamide groups (target compound, ) resist oxidative metabolism, whereas methylthioethyl substituents () may undergo sulfoxidation, reducing half-life.

Biological Activity

The compound 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O5_{5}S2_{2}
  • Molecular Weight : 485.6 g/mol
  • IUPAC Name : this compound

This compound features a benzenesulfonyl group and a pyrazole moiety, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives containing the pyrazole group have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Tumor Growth

A study evaluated the anticancer effects of related pyrazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds significantly reduced cell viability with IC50_{50} values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The benzenesulfonamide group has been linked to inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays showed that related compounds reduced COX-2 expression in activated macrophages .

Research Findings

Recent studies have focused on optimizing the biological activity of sulfonamide derivatives. For example, modifications to the phenyl and pyrazole rings have been explored to enhance potency and selectivity against specific targets.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substitutions on the pyrazole ring significantly influenced both anticancer and antimicrobial activities. Compounds with electron-withdrawing groups exhibited enhanced potency, suggesting that electronic effects play a critical role in biological interactions .

Q & A

Q. What are the established synthetic routes for 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, and how are intermediates characterized?

The synthesis typically involves:

  • Stepwise functionalization : Sulfonylation of the propanamide backbone followed by coupling with the pyrazole-containing phenyl group. Reaction conditions (e.g., temperature, solvent polarity) are critical for yield optimization .
  • Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm intermediate structures. For example, the benzenesulfonyl group is identified via characteristic ¹H NMR sulfone proton shifts (~7.5–8.0 ppm) .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% is standard for biological assays). Mobile phases often use acetonitrile/water gradients .
  • Multinuclear NMR : ¹³C NMR resolves carbonyl (C=O) and sulfonyl (SO₂) groups, while ¹H NMR confirms pyrazole ring protons (δ 6.5–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₉H₁₈N₃O₃S) with <5 ppm error .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Cross-validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., antiproliferative) assays. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Meta-analysis : Compare structural analogs (e.g., pyrazole vs. triazole derivatives) to identify activity trends. Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) often modulate target affinity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide moiety, enhancing membrane permeability. Stability in simulated gastric fluid (pH 1.2) should be tested .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonyl group and conserved lysine residues .
  • QSAR studies : Correlate substituent electronegativity (Hammett σ values) with activity. For example, fluorinated benzene rings may enhance binding entropy via hydrophobic interactions .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Sulfonamide hydrolysis : Occurs under acidic conditions. Use anhydrous solvents (e.g., dichloromethane) and avoid prolonged exposure to moisture .
  • Pyrazole ring oxidation : Minimized by inert atmosphere (N₂/Ar) and low-temperature (−20°C) reactions. LC-MS detects byproducts like pyrazole-N-oxides .

Q. How do structural modifications impact metabolic stability in hepatic microsome assays?

  • Cytochrome P450 (CYP) profiling : Replace the benzenesulfonyl group with a methylsulfonyl group to reduce CYP3A4-mediated oxidation. Half-life (t₁/₂) in human liver microsomes should exceed 30 minutes for viable candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.